molecular formula C26H25N3O6 B11103639 2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B11103639
M. Wt: 475.5 g/mol
InChI Key: RFJWHYIMVCMRNC-MZJWZYIUSA-N
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Description

4-[((E)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4-AZATRICYCLO[5220~2,6~]UNDEC-8-ENE-3,5-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the azatricyclic core: This can be achieved through a Diels-Alder reaction followed by a series of cyclization steps.

    Introduction of the ethoxy and nitrobenzyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the imine linkage: This is typically achieved through a condensation reaction between an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The imine linkage can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction of the nitro group: Produces an amine derivative.

    Reduction of the imine linkage: Produces a secondary amine.

    Substitution of the ethoxy group: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs.

    Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.

Industry

    Polymer Science: The compound can be used as a monomer or cross-linker in the synthesis of advanced polymers.

    Electronics: Its electronic properties make it a candidate for use in organic electronic devices.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, the nitrobenzyl group can undergo photolysis to release a biologically active species. The imine linkage can interact with nucleophiles in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[((E)-1-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE
  • 4-[((E)-1-{3-ETHOXY-4-[(4-AMINOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE

Uniqueness

The presence of the ethoxy and nitrobenzyl groups in 4-[((E)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE provides unique electronic and steric properties that differentiate it from similar compounds. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

4-[(E)-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C26H25N3O6/c1-2-34-22-13-17(5-12-21(22)35-15-16-3-10-20(11-4-16)29(32)33)14-27-28-25(30)23-18-6-7-19(9-8-18)24(23)26(28)31/h3-7,10-14,18-19,23-24H,2,8-9,15H2,1H3/b27-14+

InChI Key

RFJWHYIMVCMRNC-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=O)C3C4CCC(C3C2=O)C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=O)C3C4CCC(C3C2=O)C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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